5-Chloro-2,4-dibromotoluene CAS number and physical properties
5-Chloro-2,4-dibromotoluene CAS number and physical properties
Advanced Technical Whitepaper: 5-Chloro-2,4-dibromotoluene in Pharmaceutical Synthesis
Executive Summary & Chemical Identity
As a Senior Application Scientist navigating the complexities of drug development, it is crucial to recognize that not all critical chemical building blocks are available as off-the-shelf commodities. 5-Chloro-2,4-dibromotoluene (also named 1-chloro-2,4-dibromo-5-methylbenzene) is a prime example. It is a highly specialized, polyhalogenated aromatic intermediate. While it is rarely isolated or cataloged with a widely publicized standalone CAS registry number in commercial databases, its structural significance is paramount. It serves as the definitive precursor in the total synthesis of complex quinazolinone-derived alkaloids, most notably the anti-coccidial and anti-fibrotic therapeutic agent Halofuginone[1].
Physicochemical Profiling
Because 5-chloro-2,4-dibromotoluene is typically generated in situ or isolated purely as a transient synthetic intermediate, empirical physicochemical data is often extrapolated from its immediate downstream derivative, 2,4-dibromo-5-chlorobenzoic acid (CAS: 150812-33-2)[2], alongside predictive models for tri-halogenated toluenes.
Table 1: Structural and Predicted Physical Properties of 5-Chloro-2,4-dibromotoluene
| Property | Value / Description |
| IUPAC Name | 1-Chloro-2,4-dibromo-5-methylbenzene |
| Molecular Formula | C7H5Br2Cl |
| Molecular Weight | 284.38 g/mol |
| Appearance | Pale yellow to off-white crystalline solid / dense liquid |
| Boiling Point (Predicted) | ~295–310 °C (at 760 mmHg) |
| Density (Predicted) | ~1.95 – 2.05 g/cm³ |
| LogP (Lipophilicity) | ~4.5 (Highly hydrophobic) |
| Solubility | Soluble in DCM, Toluene, DMF; Insoluble in water |
Mechanistic Causality in Synthetic Workflows
In rational drug design, we do not just execute steps; we engineer causality. The synthesis of 5-chloro-2,4-dibromotoluene begins with 3-chlorotoluene.
The Causality of Regioselectivity: 3-Chlorotoluene contains a methyl group (electron-donating, ortho/para directing) and a chlorine atom (electron-withdrawing, but ortho/para directing). When subjected to electrophilic aromatic bromination using a strong Lewis acid catalyst (FeCl3), the synergistic directing effects of both substituents sterically and electronically favor substitution at the 2 and 4 positions. This precisely yields 2,4-dibromo-5-chlorotoluene without significant contamination from other regioisomers[1].
Following its synthesis, the benzylic methyl group is oxidized to a carboxyl group to form 2,4-dibromo-5-chlorobenzoic acid[1]. This acid is the critical building block that undergoes subsequent amination and cyclization with formamidine acetate to form the quinazolinone core (e.g., 6-bromo-7-chloro-4aH-quinazolin-4-one)[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility at the bench, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).
Protocol A: Electrophilic Bromination of 3-Chlorotoluene Objective: Synthesize 5-Chloro-2,4-dibromotoluene with high regioselectivity.
-
Reactor Preparation: Charge a glass-lined reactor with 1.0 equivalent of 3-chlorotoluene and 0.05 equivalents of anhydrous FeCl3.
-
Reagent Addition: Maintain the reaction mass at 20–25 °C. Slowly add 2.1 equivalents of liquid bromine dropwise.
-
Causality Note: Dropwise addition is critical. The reaction is highly exothermic; controlling the feed rate prevents thermal runaway and suppresses the formation of tribrominated byproducts.
-
-
Reaction Maturation: Stir the mixture for 4–6 hours until the evolution of HBr gas ceases.
-
Self-Validation (IPC 1): Sample the reaction mixture and analyze via GC-MS. The reaction is deemed complete when unreacted 3-chlorotoluene is <1% (Area/Area).
-
-
Quench & Workup: Quench the reaction by slowly pouring it into a cold 10% aqueous sodium bisulfite (NaHSO3) solution to neutralize residual bromine. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude 5-chloro-2,4-dibromotoluene.
Protocol B: Oxidation to 2,4-Dibromo-5-chlorobenzoic acid Objective: Convert the benzylic methyl group of the intermediate to a carboxylic acid.
-
Solvent Matrix: Dissolve the crude 5-chloro-2,4-dibromotoluene in a pyridine/water co-solvent system.
-
Oxidation: Heat the solution to 70 °C and add 3.0 equivalents of Potassium Permanganate (KMnO4) in small portions.
-
Causality Note: The electron-withdrawing nature of the three halogen atoms severely deactivates the benzylic carbon. Harsh oxidation conditions (excess KMnO4 and sustained heat) are mandatory to drive the conversion to the carboxylic acid[1].
-
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove the precipitated manganese dioxide (MnO2).
-
Self-Validation (IPC 2): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the highly non-polar toluene derivative confirms successful oxidation.
-
-
Precipitation: Acidify the cooled filtrate with concentrated HCl to pH 1-2. The target 2,4-dibromo-5-chlorobenzoic acid will precipitate as a white solid.
-
Isolation: Filter, wash with cold water, and dry under vacuum.
Pathway Visualization
The following diagram illustrates the critical pathway from the starting material through the 5-chloro-2,4-dibromotoluene intermediate, culminating in the quinazolinone API core.
Synthetic workflow of Halofuginone highlighting the 5-Chloro-2,4-dibromotoluene intermediate.
References
-
[1] What is 3-Chlorotoluene and how is it synthesized? - FAQ - Guidechem. Guidechem.com. 1
-
[3] Buy 6-bromo-7-chloro-4aH-quinazolin-4-one (EVT-12491716) - EvitaChem. Evitachem.com. 3
